Welcome to the BenchChem Online Store!
molecular formula C7H15ClO2 B8386332 1-Chloro-3-(1-methoxy-1-methylethoxy)-propane

1-Chloro-3-(1-methoxy-1-methylethoxy)-propane

Cat. No. B8386332
M. Wt: 166.64 g/mol
InChI Key: BLADFWZBLDXLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05208352

Procedure details

To a 1-liter, 4-necked round-bottomed flask, equipped with a mechanical stirrer, nitrogen inlet, internal thermometer, addition funnel and cooling bath (-20° to -25° C.), is added 288.4 g (4.0 mol) of 2-methoxypropene and 0.502 g (0.0002 mol) of the pyridinium salt of p-toluene sulfonic acid. To the cooled solution is then slowly added, under a nitrogen flow over a period of 1 hour, 189.0 g (2.0 mol) of 3-chloropropanol. The reaction mixture is then stirred at -20° to -25° C. for 1 hour and then warmed to 0° C. To the reactor is then added a mixture of 25 ml of a saturated aqueous sodium bicarbonate solution and 425 ml of a saturated aqueous sodium chloride solution. The resultant mixture is then transferred to a separatory funnel and the layers are separated. The organic layer is then concentrated in vacuo at 40° C. and the resultant clear light oil is dried at room temperature under high vacuum for 3 hours to yield the desired compound (97.4% yield; and 98.06% purity).
Quantity
288.4 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium salt
Quantity
0.502 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
425 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH3:5])=[CH2:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.[Cl:17][CH2:18][CH2:19][CH2:20][OH:21].C(=O)(O)[O-].[Na+].[Cl-].[Na+]>>[Cl:17][CH2:18][CH2:19][CH2:20][O:21][C:3]([O:2][CH3:1])([CH3:5])[CH3:4] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
288.4 g
Type
reactant
Smiles
COC(=C)C
Name
pyridinium salt
Quantity
0.502 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
189 g
Type
reactant
Smiles
ClCCCO
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
425 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at -20° to -25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-liter, 4-necked round-bottomed flask, equipped with a mechanical stirrer, nitrogen inlet
ADDITION
Type
ADDITION
Details
internal thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath (-20° to -25° C.)
ADDITION
Type
ADDITION
Details
To the cooled solution is then slowly added, under a nitrogen flow over a period of 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To the reactor is then added
CUSTOM
Type
CUSTOM
Details
the layers are separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is then concentrated in vacuo at 40° C.
CUSTOM
Type
CUSTOM
Details
the resultant clear light oil is dried at room temperature under high vacuum for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCCOC(C)(C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.